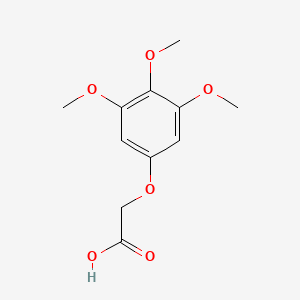
2-(3,4,5-trimethoxyphenoxy)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4,5-Trimethoxyphenoxy)acetic acid is an organic compound characterized by the presence of a trimethoxyphenyl group attached to an acetic acid moiety. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine. The trimethoxyphenyl group, in particular, is a significant pharmacophore, contributing to the compound’s bioactivity and therapeutic potential .
Preparation Methods
The synthesis of 2-(3,4,5-trimethoxyphenoxy)acetic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Trimethoxyphenyl Intermediate: The synthesis begins with the preparation of 3,4,5-trimethoxyphenol, which is then converted into 3,4,5-trimethoxyphenylacetic acid through a series of reactions involving bromination, Grignard reaction, and hydrolysis.
Coupling with Acetic Acid: The trimethoxyphenyl intermediate is then coupled with acetic acid under acidic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure efficiency and scalability .
Chemical Reactions Analysis
2-(3,4,5-Trimethoxyphenoxy)acetic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2-(3,4,5-Trimethoxyphenoxy)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,4,5-trimethoxyphenoxy)acetic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to bind to active sites of enzymes, inhibiting their activity. For instance, it can inhibit tubulin polymerization, which is crucial for cell division, thereby exhibiting anti-cancer properties . The compound may also interact with other proteins and receptors, modulating various biological pathways .
Comparison with Similar Compounds
2-(3,4,5-Trimethoxyphenoxy)acetic acid can be compared with other similar compounds, such as:
3,4,5-Trimethoxyphenylacetic acid: This compound shares the trimethoxyphenyl group but differs in its acetic acid moiety, leading to variations in its bioactivity and applications.
2-(3,4,5-Trimethoxyphenyl)ethanol:
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and a broad spectrum of biological activities.
Properties
CAS No. |
65876-10-0 |
|---|---|
Molecular Formula |
C11H14O6 |
Molecular Weight |
242.22 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenoxy)acetic acid |
InChI |
InChI=1S/C11H14O6/c1-14-8-4-7(17-6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13) |
InChI Key |
DUUIKSNOGTVREZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















